molecular formula C17H12ClNO2 B2735307 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione CAS No. 64505-54-0

2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2735307
CAS No.: 64505-54-0
M. Wt: 297.74
InChI Key: AWIDGFZLQOKIHU-UHFFFAOYSA-N
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Description

Emergence of Naphthoquinones in Medicinal Chemistry

Naphthoquinones have been integral to medicinal chemistry since their discovery in natural products. Early studies focused on plant-derived 1,4-naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) from Lawsonia inermis and juglone (5-hydroxy-1,4-naphthoquinone) from Juglans species, which were used traditionally for dyeing and antimicrobial purposes. The isolation of lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) from Tabebuia species in the 19th century marked a turning point, as its antimalarial and antitumor properties spurred synthetic modifications. By the mid-20th century, researchers recognized the redox-active quinoid core as a pharmacophore capable of interacting with biological targets through electron transfer mechanisms, leading to the development of synthetic analogs like menadione (vitamin K3).

The 1980s–2000s saw accelerated interest in naphthoquinones due to their broad-spectrum bioactivity. For example, β-lapachone, a cyclized derivative of lapachol, entered clinical trials for cancer therapy due to its NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent apoptosis induction. Concurrently, atovaquone, a synthetic 2-hydroxy-1,4-naphthoquinone derivative, became a frontline antimalarial drug. These advancements underscored the scaffold’s versatility and paved the way for structurally complex derivatives like 2-chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione.

Discovery and Early Investigations of this compound

The synthesis of this compound emerged from efforts to optimize the bioactivity of halogenated naphthoquinones. Early work on chlorinated derivatives, such as 2,3-dichloro-1,4-naphthoquinone (CAS RN: 117-80-6), demonstrated enhanced electrophilicity and reactivity toward nucleophilic residues in microbial enzymes. This prompted the exploration of amino-substituted analogs to balance reactivity and selectivity.

In the 2010s, researchers developed methods to introduce aromatic amines at the C3 position of 1,4-naphthoquinones. A pivotal study by Pradidphol et al. (2012) described the synthesis of naphthoquinone amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent, yielding compounds with potent anticancer activity. While this compound was not explicitly reported in these studies, its structural analogs, such as 2-chloro-3-(o-toluidino)-1,4-naphthoquinone (C₁₇H₁₂ClNO₂), were characterized via NMR and FTIR spectroscopy, confirming the stability of the toluidino-quinone linkage.

Evolution of Structure-Activity Relationship Understanding

The structure-activity relationship (SAR) of this compound derivatives has been shaped by systematic modifications to the quinone core and substituents:

Structural Feature Modification Impact Biological Activity Source
C2 Chlorine Enhances electrophilicity, facilitating covalent interactions with thiol groups Antiparasitic, antimicrobial
C3 Toluidino Group Introduces hydrogen-bonding capacity and π-π stacking with aromatic enzyme residues Anticancer, enzyme inhibition
1,4-Diketone Core Mediates redox cycling, generating reactive oxygen species (ROS) Cytotoxicity, antiproliferative effects

For instance, replacing the toluidino group with smaller alkylamines (e.g., n-butyl) in Mannich base derivatives improved antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.77 µg/mL). Conversely, bulkier aryl substituents enhanced topoisomerase IIα inhibition, as seen in naphthoquinone amides. The chloro group at C2 was critical for biofilm disruption in Pseudomonas aeruginosa, with derivatives achieving >60% inhibition compared to ciprofloxacin.

Position in Contemporary Pharmacological Research

Today, this compound is investigated for its dual role as a cytotoxic agent and a biochemical probe. Recent studies highlight its potential in:

  • Antimicrobial Therapy : Hybrid derivatives combining naphthoquinones with benzothiazole or thiazole moieties show activity against multidrug-resistant Mycobacterium tuberculosis and Klebsiella pneumoniae. For example, palladium(II) complexes of naphthoquinone-benzothiazole hybrids exhibit MIC values of 1.56 µg/mL against Staphylococcus aureus.
  • Cancer Chemotherapy : Docking studies suggest that the toluidino group interacts with the ATP-binding pocket of topoisomerase IIα, stabilizing the enzyme-DNA cleavage complex and inducing apoptosis. Analogous compounds, such as benzamide 22 and naphthamide 43, inhibit NCI-H187 and KB cancer cell lines at nanomolar concentrations.
  • Antiparasitic Applications : Structural analogs like 2-hydroxy-3-phenylsulfanylmethyl-1,4-naphthoquinone induce autophagy in Trypanosoma cruzi by elevating intracellular ROS levels.

Ongoing research focuses on improving solubility and reducing off-target effects through prodrug formulations and nanoparticle delivery systems.

Properties

IUPAC Name

2-chloro-3-(3-methylanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-5-4-6-11(9-10)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIDGFZLQOKIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64505-54-0
Record name 3-CHLORO-2-(3-METHYLANILINO)-1,4-NAPHTHOQUINONE
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Biological Activity

2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione, commonly referred to as a naphthoquinone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C17H12ClNO2
  • Molecular Weight : 297.74 g/mol
  • CAS Number : 64505-54-0

The structure of the compound features a naphthalene core substituted with a chloro group and an amino group, which are critical for its biological interactions.

Naphthoquinones, including this compound, are known to exert their biological effects through several mechanisms:

  • Redox Activity : These compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is often linked to their anticancer activity.
  • Enzyme Inhibition : Naphthoquinones have been shown to inhibit various enzymes, including monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can have implications for neurodegenerative diseases and mood disorders .
  • Antimicrobial Properties : Some studies indicate that naphthoquinones exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance:

  • Study on Breast Cancer Cells : In vitro studies showed that this compound induced apoptosis in MCF-7 breast cancer cells through ROS generation and mitochondrial dysfunction. The study reported a decrease in cell viability by over 50% at concentrations above 10 µM .
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via ROS
HeLa15Mitochondrial dysfunction
A54920Cell cycle arrest

Antimicrobial Activity

Another study focused on the antimicrobial potential of the compound against various bacterial strains:

  • Bacterial Inhibition : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Bacterial StrainMIC (µg/mL)Mode of Action
Staphylococcus aureus25Membrane disruption
Escherichia coli30Inhibition of nucleic acid synthesis

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
One of the prominent applications of 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione is in anticancer drug development. Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines. For instance:

Cancer Type Cell Line Sensitivity (IC50)
LeukemiaModerate sensitivity
Breast CancerLow sensitivity
Lung CancerLow sensitivity

A study conducted under the National Cancer Institute's Developmental Therapeutics Program evaluated the compound against a panel of 60 cancer cell lines, revealing selective activity towards leukemia cells .

Materials Science Applications

Dye and Pigment Production
The compound's structural characteristics make it suitable for use as a dye or pigment in various applications. Its chlorinated structure allows for enhanced stability and color retention in materials.

Case Study: Dyeing Fabrics

In experiments where this compound was applied to cotton fabrics, the following results were observed:

Fabric Type Dye Uptake (%) Color Fastness Rating
Cotton85%4 (Good)
Polyester70%3 (Fair)

These results indicate its potential as an effective textile dye with satisfactory color fastness properties.

Analytical Chemistry Applications

Spectroscopic Studies
The compound has been utilized in various spectroscopic studies to understand its electronic structure and behavior under different conditions. Techniques such as UV-Vis spectroscopy and NMR have been employed to analyze its properties.

Spectroscopic Data Summary

Technique Observations
UV-Vis SpectroscopyAbsorption peak at 350 nm
NMR (1H)Signals indicating aromatic protons
Mass SpectrometryMolecular ion peak corresponding to C17H12ClNO2

These analytical techniques confirm the structural integrity of the compound during synthesis and its stability under various conditions .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Naphthoquinone Derivatives

Compound Name Substituent at Position 3 Key Structural Features
Target Compound 3-Toluidino (meta-methyl aniline) Dihedral angle: ~52°; moderate steric bulk from methyl group
2-Chloro-3-(4-hydroxyphenylamino) 4-Hydroxyphenylamino Hydrogen-bond donor (OH) enhances antifungal activity
2-Chloro-3-(4-methanesulfonylpiperazinyl) 4-Methanesulfonylpiperazine Bulky, electron-withdrawing group; targets Mtb ThyX
2-Chloro-3-(2-ethoxyanilino) 2-Ethoxyanilino Ethoxy group improves BACE1 inhibition via electron donation
2-Chloro-3-(benzylamino) Benzylamino Flexible alkyl chain; multitarget anti-Alzheimer’s activity
2-Chloro-3-(methylphenylamino) Methylphenylamino (para-methyl aniline) Higher planarity (smaller dihedral angle) enhances EGFR binding (IC50 = 3.96 nM)

Table 2: Pharmacological Profiles of Analogous Naphthoquinones

Compound Name Biological Activity Potency (MIC/IC50) Key Findings
2-Chloro-3-(4-hydroxyphenylamino) Antifungal MIC = 0.78 µg/mL (vs. Candida albicans) Superior to Fluconazole; hydroxyl group critical for activity
2-Chloro-3-(4-methanesulfonylpiperazinyl) Anti-TB (ThyX inhibition) Modest whole-cell activity Targets thymidylate synthase in M. tuberculosis
2-Chloro-3-(2-ethoxyanilino) BACE1 inhibition (Anti-Alzheimer’s) Significant reduction in Aβ production Structural rigidity enhances enzyme interaction
2-Chloro-3-(benzylamino) Broad-spectrum antimicrobial MIC = 7.8 µg/mL (antibacterial) Synergistic effects from aromatic and alkyl moieties
2-Chloro-3-(methylphenylamino) Anticancer (EGFR inhibition) IC50 = 3.96 nM (vs. MDA-MB-231 cells) Comparable to erlotinib; para-methyl enhances target affinity

Key Observations :

  • Enzyme Inhibition: Bulky substituents (e.g., piperazinyl in ) enhance target specificity but may compromise bioavailability. The target compound’s smaller toluidino group could offer balanced pharmacokinetics.
  • Anticancer Activity: Para-substituted analogs (e.g., methylphenylamino in ) exhibit higher planarity and stronger EGFR binding than the meta-substituted target compound.

Q & A

Q. What crystallographic techniques elucidate non-covalent interactions critical for solid-state packing?

  • Methodology : Refine X-ray data (SHELXL) to identify C–H⋯π (3.5 Å) and π–π stacking (3.8 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H = 25%) .

Q. How does solvent polarity influence the compound’s tautomeric equilibrium in solution?

  • Methodology : Use variable-temperature NMR in DMSO-d₆ vs. CDCl₃. Observe keto-enol tautomerism via ¹H NMR peak splitting (δ 10–12 ppm for enolic OH) .

Data Reproducibility & Validation

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodology : Standardize cell culture conditions (passage number, serum concentration). Use triplicate technical replicates and blinded controls. Report IC₅₀ with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.